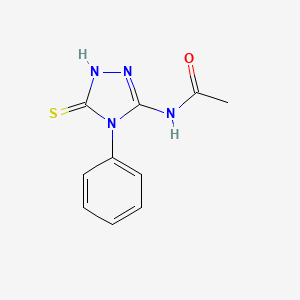

N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide

Description

N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a sulfanylidene (thione) group at position 5, and an acetamide moiety at position 2. The triazole ring system is a common pharmacophore in medicinal chemistry due to its stability and ability to engage in hydrogen bonding and π-π stacking interactions. This compound has been synthesized via cyclization reactions involving thiosemicarbazides or by modifying preformed triazole derivatives under alkaline conditions, with yields ranging from 68% to 93% depending on the synthetic route .

Properties

CAS No. |

93052-84-7 |

|---|---|

Molecular Formula |

C10H10N4OS |

Molecular Weight |

234.28 g/mol |

IUPAC Name |

N-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |

InChI |

InChI=1S/C10H10N4OS/c1-7(15)11-9-12-13-10(16)14(9)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16)(H,11,12,15) |

InChI Key |

GIMNKSBQLIORCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NNC(=S)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 4-phenyl-3-thiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

Mechanism of Action

The mechanism of action of N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide are compared below with analogs sharing the 1,2,4-triazole scaffold but differing in substituents, linkers, and biological profiles.

Table 1: Structural and Physical Comparison of Triazole Derivatives

Key Findings from Comparative Analysis

Impact of Substituents on Melting Points :

- The presence of sulfonamide (compound 23, ) or methoxy-phenyl (compound 6, ) groups increases melting points (>200°C) due to enhanced hydrogen bonding and crystal packing efficiency.

- Hydrophobic substituents (e.g., benzyl in compound 6d ) lower melting points by disrupting polar interactions.

Synthetic Yields :

- Alkaline conditions (e.g., NaOH in compound 23 or 4j ) generally improve yields (up to 93%) by facilitating cyclization.

- Direct acetamide substitution (target compound) achieves moderate yields (68%) compared to derivatives with spacers like ethyl or methylene (up to 93%) .

The thione (C=S) group is critical for metal chelation and enzyme inhibition, as seen in related triazole-based herbicides (e.g., carfentrazone-ethyl, ).

Spectroscopic Trends :

Biological Activity

N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 282.34 g/mol. The structural uniqueness of this compound arises from the presence of the sulfanylidene group and the phenyl substituent, which may influence its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research has highlighted its ability to inhibit tumor growth in xenograft models.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

3. Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Preliminary findings indicate that it may protect neuronal cells from oxidative stress and excitotoxicity.

Mechanism:

The proposed mechanism involves the modulation of neurotransmitter levels and inhibition of inflammatory cytokines, which are critical in neurodegeneration processes.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the phenyl group and the acetamide moiety have been shown to enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.